2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a combination of chlorophenoxy and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-(4-iodophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the iodophenyl and furan moieties.
5-(4-Iodophenyl)furan-2-carbaldehyde: Contains the iodophenyl and furan groups but lacks the chlorophenoxy and hydrazide functionalities.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of chlorophenoxy, iodophenyl, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14ClIN2O3 |
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Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H14ClIN2O3/c20-14-3-7-16(8-4-14)25-12-19(24)23-22-11-17-9-10-18(26-17)13-1-5-15(21)6-2-13/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
AWCOCHDROOJNGU-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
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